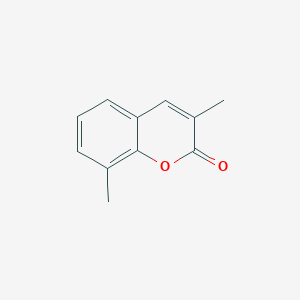

3,8-dimethyl-2H-chromen-2-one

説明

3,8-Dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by methyl substituents at positions 3 and 8 of the benzopyrone core. For instance, ZrCl4-catalyzed condensation of phenolic precursors with β-keto esters (e.g., ethyl acetoacetate) is a common strategy to construct the coumarin scaffold, as demonstrated in the synthesis of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one . Modifications to the starting materials (e.g., using 3-methyl-substituted aldehydes) could yield the target compound. Additionally, Pd(II)-catalyzed coupling reactions, such as those used for 2,2-dimethyl-2H-chromenes, might be adaptable for introducing methyl groups at specific positions .

Key properties of 3,8-dimethyl-2H-chromen-2-one include:

- Molecular formula: C₁₁H₁₀O₂

- Molecular weight: 174.20 g/mol (calculated based on analogs)

- Substituent effects: The 3-methyl group may enhance electron density in the chromenone ring, while the 8-methyl group could sterically hinder interactions at the fused benzene ring.

特性

分子式 |

C11H10O2 |

|---|---|

分子量 |

174.20 g/mol |

IUPAC名 |

3,8-dimethylchromen-2-one |

InChI |

InChI=1S/C11H10O2/c1-7-4-3-5-9-6-8(2)11(12)13-10(7)9/h3-6H,1-2H3 |

InChIキー |

YLQNUYBBUMNPND-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C(=CC=C1)C=C(C(=O)O2)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-dimethyl-2H-chromen-2-one can be achieved through several methods. One common method involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolites .

Industrial Production Methods

Industrial production of 3,8-dimethyl-2H-chromen-2-one typically involves large-scale Pechmann condensation reactions using efficient and cost-effective catalysts. The reaction conditions are optimized to maximize yield and purity while minimizing environmental impact.

化学反応の分析

Types of Reactions

3,8-Dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the chromene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenes, depending on the specific reagents and conditions used .

科学的研究の応用

3,8-Dimethyl-2H-chromen-2-one has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

作用機序

The mechanism of action of 3,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in fungal metabolism . The compound’s antioxidant properties are due to its ability to scavenge free radicals and protect cells from oxidative stress .

類似化合物との比較

Structural and Functional Differences

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of 3,8-dimethyl-2H-chromen-2-one with closely related compounds:

Key Observations :

Positional Effects of Methyl Groups: 4-Methyl vs. 3-Methyl: 4-Methyl derivatives (e.g., 4-methyl-2H-chromen-2-one) are often intermediates for further functionalization, whereas 3-methyl substitution (as in the target compound) may influence electronic properties and binding interactions .

Hydroxy vs. Methyl Substitutents: The presence of a hydroxyl group (e.g., 7-hydroxy-4,8-dimethyl-2H-chromen-2-one) significantly enhances antiadipogenic activity (IC₅₀: 26 µM) compared to non-hydroxylated analogs . However, methyl groups improve lipophilicity, which may enhance membrane permeability.

Ethyl vs. Methyl Substituents :

生物活性

3,8-Dimethyl-2H-chromen-2-one, also known as a coumarin derivative, has garnered attention in the field of pharmacology due to its diverse biological activities. This compound is part of a larger family of natural products known for their therapeutic potential, including anti-inflammatory, anti-cancer, and antioxidant properties. This article reviews the biological activities of 3,8-dimethyl-2H-chromen-2-one based on various research findings.

Chemical Structure and Properties

The molecular structure of 3,8-dimethyl-2H-chromen-2-one contributes to its biological activity. Its chromenone backbone is characterized by a benzopyran structure, which is fundamental to its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that 3,8-dimethyl-2H-chromen-2-one exhibits significant anti-inflammatory effects. In a study involving acetic acid-induced inflammation models, this compound was shown to reduce the levels of pro-inflammatory cytokines such as IL-17 and TNF-alpha. The inhibition of these cytokines is crucial in managing inflammatory diseases like rheumatoid arthritis (RA) .

Table 1: Summary of Anti-inflammatory Effects

| Study | Model | Key Findings |

|---|---|---|

| RA Model | Reduced IL-17 and TNF-alpha levels | |

| Cell Lines | Inhibited pro-inflammatory markers |

2. Antioxidant Activity

The antioxidant potential of 3,8-dimethyl-2H-chromen-2-one has been evaluated through various assays. It demonstrated strong free radical scavenging activity, which is essential for protecting cells from oxidative stress. This property suggests its potential use in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Assessment

3. Anticancer Properties

Several studies have highlighted the anticancer effects of this compound against various cancer cell lines, including lung and breast cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

Case Study: Anticancer Activity

In vitro studies showed that 3,8-dimethyl-2H-chromen-2-one inhibited the growth of A549 (lung carcinoma) and MCF-7 (breast cancer) cells with IC50 values of approximately 20 µM and 25 µM respectively .

The biological activity of 3,8-dimethyl-2H-chromen-2-one can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Pathways : The compound interferes with the IL-17/NF-kB signaling pathway, crucial for inflammatory responses.

- Scavenging Free Radicals : Its ability to donate electrons allows it to neutralize free radicals effectively.

- Induction of Apoptosis in Cancer Cells : The compound activates caspase pathways leading to programmed cell death in malignant cells.

Q & A

Q. What are the established synthetic routes for 3,8-dimethyl-2H-chromen-2-one and its derivatives?

Methodological Answer: The synthesis typically involves Knoevenagel condensation of substituted salicylaldehydes with β-keto esters. For example, ethyl acetoacetate reacts with 3,8-dimethylsalicylaldehyde under acidic conditions to form the chromenone core . Modifications at the 3- and 8-positions can be achieved by pre-functionalizing the aldehyde precursor. Post-synthetic derivatization (e.g., iodination, triflation) enables Suzuki-Miyaura cross-coupling for introducing aryl groups . Purity is confirmed via HPLC (>95%) and elemental analysis .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Assign methyl groups (δ 2.1–2.5 ppm for C-8 and C-3 methyl) and the lactone carbonyl (δ 160–170 ppm) .

- IR Spectroscopy : Detect the lactone C=O stretch (~1700 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .

- UV-Vis : Monitor π→π* transitions (λmax ~300–350 nm) for electronic structure analysis .

Q. How is crystallographic data for 3,8-dimethyl-2H-chromen-2-one resolved and refined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) data are processed using SHELX programs. SHELXL refines the structure via least-squares minimization, accounting for thermal parameters and hydrogen bonding. For disordered methyl groups, constraints (e.g., DFIX, ISOR) ensure accurate modeling .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict physicochemical properties of 3,8-dimethyl-2H-chromen-2-one?

Methodological Answer:

- Electronic Structure : Use B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps and molecular electrostatic potentials (MEPs), correlating with reactivity .

- Optical Properties : TD-DFT simulations predict UV-Vis absorption spectra by modeling excited-state transitions .

- Thermodynamics : Gibbs free energy (ΔG) and enthalpy (ΔH) of formation are computed using frequency analysis .

Q. What strategies address contradictions in biological activity data for derivatives?

Methodological Answer:

- Dose-Response Analysis : Perform IC50/EC50 assays in triplicate to minimize variability .

- SAR Studies : Compare substituent effects (e.g., methoxy vs. nitro groups at C-7) on bioactivity (e.g., antioxidant or antimicrobial assays) .

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., HIV-1 protease), validating experimental IC50 values .

Q. How is regioselective functionalization achieved at the 3- and 8-positions?

Methodological Answer:

- Iodination : Treat 7-hydroxy-4,8-dimethyl-2H-chromen-2-one with I2/KI in acetic acid to introduce iodine at C-6 for Suzuki coupling .

- Triflation : Use triflic anhydride (Tf2O) to convert hydroxyl groups to triflates, enabling Pd-catalyzed cross-coupling .

- Protection/Deprotection : Protect reactive hydroxyls with acetyl groups before methylating at C-8 .

Q. What advanced techniques resolve spectral overlaps in NMR data?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Differentiate overlapping proton signals (e.g., aromatic vs. methyl protons) .

- Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., hindered rotation of substituents) .

- Isotopic Labeling : Synthesize ¹³C-labeled derivatives to track carbon environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。